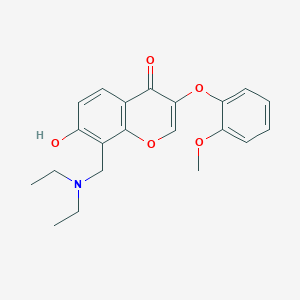
8-(Diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenoxy)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenoxy)chromen-4-one, also known as DHM, is a synthetic compound that has gained attention in recent years due to its potential therapeutic effects. DHM belongs to the family of flavonoids and has been found to possess various biological activities.
Aplicaciones Científicas De Investigación
Synthetic Protocols and Pharmacological Importance
Coumarins, including structures similar to 8-(Diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenoxy)chromen-4-one, have been the focus of synthetic protocol development due to their notable pharmacological importance. These compounds serve as core structures in secondary metabolites with limited natural production, necessitating synthetic procedures. Research highlights efficient methods for their synthesis, involving reactions like the Suzuki coupling, which are crucial for producing biologically active compounds with potential therapeutic applications (Mazimba, 2016).
Antioxidant and Anti-inflammatory Potential
The antioxidant properties of chromones, a category encompassing compounds like 8-(Diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenoxy)chromen-4-one, are attributed to their ability to scavenge free radicals and inhibit cell impairment. These properties are essential in preventing diseases linked to oxidative stress. Modifications in the chromone structure, such as hydroxylation and methoxylation, play a pivotal role in enhancing these antioxidant activities, offering insights into developing therapeutics for conditions caused by oxidative damage (Yadav et al., 2014).
Potential in Cancer Research
Research into compounds structurally related to 8-(Diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenoxy)chromen-4-one has identified significant tumor specificity and reduced toxicity towards normal cells. These findings are crucial for developing new anticancer drugs with minimized side effects, highlighting the importance of chemical modifications in enhancing therapeutic efficacy and specificity (Sugita et al., 2017).
Implications for Sustainable Chemistry
The exploration of coumarins and chromones extends into sustainable chemistry, where derivatives of these compounds contribute to the development of new materials, fuels, and polymers. The transformation of plant biomass into valuable chemicals underscores the role of coumarins and chromones in advancing green chemistry initiatives, providing a sustainable alternative to non-renewable hydrocarbon sources (Chernyshev et al., 2017).
Propiedades
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-4-22(5-2)12-15-16(23)11-10-14-20(24)19(13-26-21(14)15)27-18-9-7-6-8-17(18)25-3/h6-11,13,23H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCAPCBNURQAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenoxy)chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2628433.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)
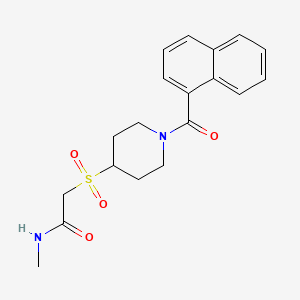
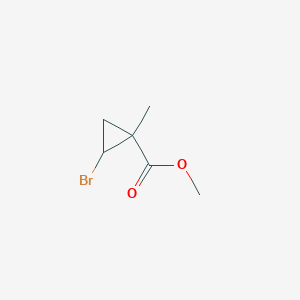
![2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2628441.png)
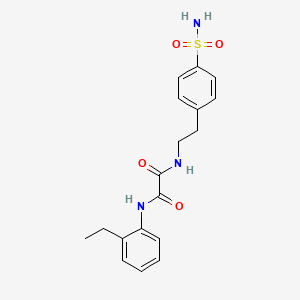
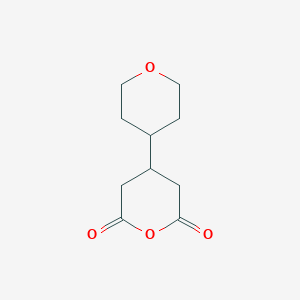
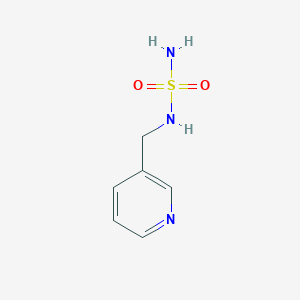
![7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2628445.png)
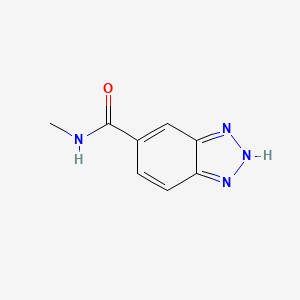
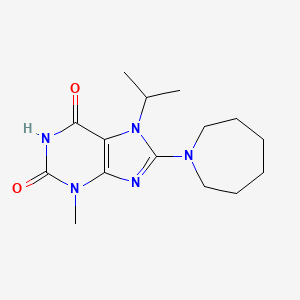
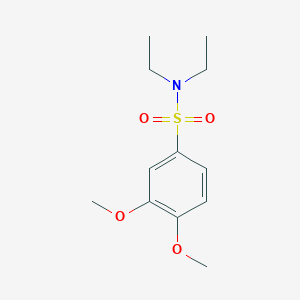
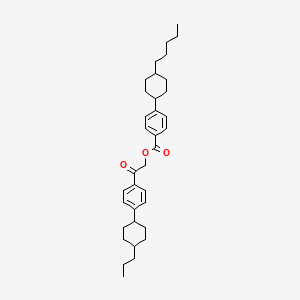
![1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2628454.png)